molecular formula C14H15NO4 B3031389 Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate CAS No. 303121-08-6

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3031389
CAS No.: 303121-08-6
M. Wt: 261.27 g/mol
InChI Key: BDMLESWGGIPUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (CAS: 303121-08-6) is a quinoline derivative featuring an ethoxy group at position 6, a hydroxyl group at position 4, and an ethyl ester moiety at position 2. This compound is synthesized via multi-step reactions, such as starting from pyrocatechol, with a reported overall yield of 39.3% over six steps . Its applications are likely tied to medicinal chemistry, given the biological relevance of quinoline scaffolds in antimicrobial and anticancer agents.

Properties

IUPAC Name

ethyl 6-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMLESWGGIPUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352223
Record name ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303121-08-6
Record name ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Reaction Mechanism

  • Formation of Ethyl-β-(4-Ethoxyanilino)crotonate :
    p-Phenetidine reacts with ethyl acetoacetate in the presence of catalytic hydrochloric acid. The enamine intermediate forms via nucleophilic attack of the aniline’s amino group on the β-ketoester.
    p-Phenetidine + Ethyl acetoacetate → Ethyl-β-(4-ethoxyanilino)crotonate  
  • Cyclization with Polyphosphoric Acid (PPA) :
    The enamine undergoes cyclodehydration using PPA at 140°C, forming the quinoline core. PPA acts as both a Brønsted acid catalyst and dehydrating agent, facilitating electrophilic aromatic substitution.
    Ethyl-β-(4-ethoxyanilino)crotonate → 6-Ethoxy-4-hydroxyquinoline-3-carboxylate (crude)  
  • Esterification and Purification :
    Crude product is esterified with ethanol under acidic conditions and purified via recrystallization from ethanol or methanol.

Key Data :

  • Yield: 63–68% after recrystallization.
  • Melting Point: 263°C (intermediate); 55°C (chlorinated derivative).

Modern Methodologies: Phosphorus Oxychloride-Mediated Chlorination

To enhance reactivity for further functionalization, the 4-hydroxy group is often replaced with chlorine. This step is critical for generating intermediates amenable to nucleophilic substitution.

Chlorination Protocol

  • Reaction with POCl₃ :
    6-Ethoxy-4-hydroxyquinoline-3-carboxylate is refluxed with phosphorus oxychloride (POCl₃) for 1 hour, yielding 4-chloro-6-ethoxyquinoline-3-carboxylate.
    4-Hydroxy derivative + POCl₃ → 4-Chloro derivative + H₃PO₄  
  • Hydrolysis to Regenerate 4-Hydroxy Group :
    The chloro intermediate is hydrolyzed using aqueous ammonia or sodium hydroxide, restoring the 4-hydroxy functionality.

Optimization Insights :

  • Excess POCl₃ (5–6 equivalents) ensures complete conversion.
  • Reaction temperature >100°C minimizes side products.

Alternative Pathways: Condensation with Hydrazine Derivatives

Recent advancements involve hydrazine intermediates to introduce pharmacophoric groups. For example, 2-methyl-6-ethoxy-4-hydrazinoquinoline serves as a versatile precursor for Schiff base formation.

Hydrazine Intermediate Synthesis

  • Hydrazinolysis of 4-Chloro Derivative :
    4-Chloro-6-ethoxyquinoline-3-carboxylate reacts with hydrazine hydrate in ethanol under reflux, replacing chlorine with hydrazine.
    4-Chloro derivative + NH₂NH₂·H₂O → 4-Hydrazino derivative + HCl  
  • Schiff Base Formation :
    The hydrazinoquinoline condenses with aldehydes (e.g., 4-aminobenzaldehyde) in glacial acetic acid, forming hydrazones for antimicrobial studies.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.14–7.40 (m, aromatic H), 5.19 (s, -OCH₂), 3.73 (s, -OCH₃).
  • IR (KBr) : 3315 cm⁻¹ (N–H), 1251 cm⁻¹ (C–O–C).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation reduces reaction times and improves yields by enabling rapid, uniform heating. This method is particularly effective for Gould-Jacobs cyclization.

Protocol and Outcomes

  • Microwave Conditions :
    Enamine intermediate is irradiated at 150°C for 15–20 minutes in a sealed vessel.
  • Yield Improvement :
    Conventional heating: 63% → Microwave: 78–82%.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹³C NMR : 147.5 ppm (C-4), 129.8 ppm (C-6 ethoxy group).
  • Mass Spectrometry : Molecular ion peak at m/z 261.10 (calc. 261.10).

Purity Assessment via HPLC

  • Column : C18 reverse-phase (3.5 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile (70:30).
  • Retention Time : 6.8 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage Limitation
Gould-Jacobs + PPA 63–68 24 High purity Long reaction time
POCl₃ Chlorination 86 1 Rapid functionalization Requires corrosive reagents
Microwave-Assisted 78–82 0.3 Energy-efficient Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with carboxylate or hydroxyl groups, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Quinoline derivatives are modified at positions 4, 6, and 3 to tune solubility, stability, and bioactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 296.12 Br (position 8) Not reported Not reported
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 70458-93-4 C₁₂H₉ClFNO₃ 269.66 Cl (7), F (6) Not reported 384.5 (760 mmHg)
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 52980-28-6 C₁₂H₁₀ClNO₃ 251.67 Cl (6), oxo (4) 270–272 Not reported
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 26893-12-9 C₁₃H₁₀F₃NO₃ 285.22 CF₃ (6) Not reported Not reported
Ethyl 6-decoxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate 18507-89-6 C₂₂H₂₉NO₅ 387.47 Decyloxy (6), ethoxy (7) Not reported Not reported

Key Observations :

  • Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate exhibits a high boiling point (384.5°C), likely due to strong intermolecular interactions .
  • Trifluoromethyl Group: The CF₃ group in Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate increases molecular weight and may enhance metabolic stability .

Market and Manufacturing Insights

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Detailed production reports include cost analysis (~$1.09/kg for raw materials) and environmental protocols, emphasizing scalability .
  • Regional Production: China dominates manufacturing for several analogs, with capacity data highlighting industrial focus on halogenated quinolines .

Biological Activity

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is a synthetic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.27 g/mol

The compound features a quinoline ring system, which is known for its diverse biological activities. The presence of ethoxy and hydroxy groups enhances its solubility and reactivity, making it a valuable scaffold for drug development.

1. Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Research indicates that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaStaphylococcus aureus32 µg/mL
Gram-negative BacteriaEscherichia coli64 µg/mL
FungiCandida albicans16 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Studies show that it can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)1.7Apoptosis induction
A375 (melanoma)0.87Cell cycle arrest
HCT116 (colon cancer)0.55Inhibition of VEGFR-2 kinase

The compound's effectiveness across different cancer types highlights its potential as a broad-spectrum anticancer agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to altered cellular pathways associated with growth and survival.

Key Molecular Targets

  • Enzymes : The compound can inhibit various enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.
  • Receptors : It may bind to receptors implicated in cell signaling, impacting processes such as apoptosis and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated significant bactericidal activity, suggesting its potential use in treating resistant infections.

Case Study 2: Cancer Treatment Potential

A research group at ABC Institute investigated the compound's effects on human melanoma cells. The study revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with marked changes observed in apoptotic markers.

Q & A

Q. What advanced methods quantify stereochemical distortions (e.g., ring puckering) in derivatives?

  • Analysis :
  • Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates .
  • Torsion angle plots : Compare experimental vs. idealized ring conformations using software like Mercury .

Q. How is high-throughput crystallography integrated into structural pipelines for quinoline derivatives?

  • Workflow :
  • Automated data collection : Synchrotron sources with robotic sample changers accelerate screening .
  • Pipeline software : SHELXC/D/E for rapid phase determination; PHENIX for refinement .
  • Validation tools : MolProbity assesses steric clashes and Ramachandran outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.